molecular formula C12H21NO2 B15267368 Ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate

Ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate

Cat. No.: B15267368
M. Wt: 211.30 g/mol
InChI Key: VFMNPJLSEJELDA-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-6-azaspiro[34]octane-8-carboxylate is a chemical compound belonging to the spirocyclic family Spiro compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. The starting materials are readily available, and the reactions typically involve conventional chemical transformations with minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for Ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2-dimethyl-6-azaspiro[34]octane-8-carboxylate is unique due to its specific structure and the presence of the ethyl ester group

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate

InChI

InChI=1S/C12H21NO2/c1-4-15-10(14)9-5-13-8-12(9)6-11(2,3)7-12/h9,13H,4-8H2,1-3H3

InChI Key

VFMNPJLSEJELDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC12CC(C2)(C)C

Origin of Product

United States

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